molecular formula C24H42N4O12 B12626527 D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-

D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-

Cat. No.: B12626527
M. Wt: 578.6 g/mol
InChI Key: RZZNPWWJPOVAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1–>6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1–>4)]-2-deoxy-” is a complex organic compound that belongs to the class of aminoglycosides. Aminoglycosides are known for their antibiotic properties and are commonly used in the treatment of bacterial infections. This compound is characterized by its unique structure, which includes multiple sugar moieties and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler sugar molecules. The key steps include:

    Glycosylation: This involves the formation of glycosidic bonds between sugar molecules.

    Amination: Introduction of amino groups into the sugar backbone.

    Acylation: Addition of acyl groups to form the final structure.

Industrial Production Methods

Industrial production of such complex compounds often involves fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the compound in large quantities, which are then purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can take place at the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule for studying glycosidic bond formation and cleavage. It is also used in the synthesis of more complex molecules.

Biology

In biological research, the compound is studied for its interactions with bacterial ribosomes, which is crucial for understanding its antibiotic properties.

Medicine

Medically, the compound is explored for its potential use as an antibiotic. Its unique structure allows it to target specific bacterial strains, making it a valuable tool in the fight against antibiotic-resistant bacteria.

Industry

In the industrial sector, the compound is used in the production of other pharmaceuticals and as a research tool in the development of new drugs.

Mechanism of Action

The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding disrupts the translation process, leading to bacterial cell death. The molecular targets include the 30S subunit of the ribosome, and the pathways involved are related to protein synthesis inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Streptomycin
  • Gentamicin
  • Neomycin

Uniqueness

Compared to other aminoglycosides, this compound has a unique structure that includes a hexynyl group, which may contribute to its distinct biological activity. This structural difference can result in varied binding affinities and mechanisms of action, making it a unique candidate for further research.

Properties

Molecular Formula

C24H42N4O12

Molecular Weight

578.6 g/mol

IUPAC Name

N-[[6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]hex-5-ynamide

InChI

InChI=1S/C24H42N4O12/c1-2-3-4-5-13(30)28-7-11-16(32)18(34)19(35)24(37-11)40-22-10(26)6-9(25)21(20(22)36)39-23-17(33)14(27)15(31)12(8-29)38-23/h1,9-12,14-24,29,31-36H,3-8,25-27H2,(H,28,30)

InChI Key

RZZNPWWJPOVAGZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.